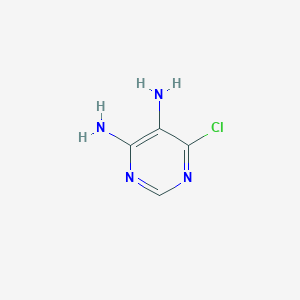

6-Chloropyrimidine-4,5-diamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36907. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloropyrimidine-4,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN4/c5-3-2(6)4(7)9-1-8-3/h1H,6H2,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNSFICAUILKARD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)Cl)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8063410 | |

| Record name | 4,5-Pyrimidinediamine, 6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4316-98-7 | |

| Record name | 6-Chloro-4,5-pyrimidinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4316-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Pyrimidinediamine, 6-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004316987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4316-98-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36907 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-Pyrimidinediamine, 6-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,5-Pyrimidinediamine, 6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloropyrimidine-4,5-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Chloropyrimidine-4,5-diamine chemical properties and structure

An In-depth Technical Guide to 6-Chloropyrimidine-4,5-diamine: Properties, Synthesis, and Application in Medicinal Chemistry

Authored by a Senior Application Scientist

Abstract

This compound is a pivotal heterocyclic intermediate, serving as a cornerstone in the synthesis of a vast array of biologically active molecules. Its strategic arrangement of reactive sites—a labile chlorine atom and vicinal amino groups—renders it an exceptionally versatile precursor for constructing fused ring systems, most notably the purine scaffold, which is central to numerous physiological processes and therapeutic agents. This guide provides an in-depth exploration of the chemical structure, physicochemical properties, synthesis, and core reactivity of this compound. It is intended for researchers, chemists, and drug development professionals who seek to leverage this building block in the design and synthesis of novel compounds. The content herein synthesizes technical data with practical, field-proven insights, emphasizing the causality behind synthetic choices and providing robust, validated protocols.

Structural and Physicochemical Characterization

A thorough understanding of a molecule's fundamental properties is a prerequisite for its effective application in synthesis. This compound is a substituted pyrimidine characterized by a chlorine atom at the 6-position and two amino groups at the 4- and 5-positions. This specific arrangement is critical to its function as a purine precursor.

Chemical Structure

The structural representation of this compound is fundamental to understanding its reactivity. The electron-withdrawing nature of the pyrimidine ring and the chlorine atom influences the nucleophilicity of the amino groups, while their adjacent placement is ideal for cyclization reactions.

Caption: Chemical structure of this compound.

Chemical Identifiers and Properties

For unambiguous identification and experimental planning, the following properties are essential.

| Property | Value | Reference |

| CAS Number | 4316-98-7 | [1] |

| Molecular Formula | C₄H₅ClN₄ | [1] |

| Molecular Weight | 144.56 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | White to amber or dark green powder/crystal | [2] |

| Melting Point | 252 °C (decomposition) / 259 °C (decomposition) | [2][3] |

| Boiling Point | 336.7 ± 37.0 °C at 760 mmHg | [3] |

| Density | 1.6 ± 0.1 g/cm³ | [3] |

| Solubility | DMSO (sparingly), Methanol (sparingly) | [3] |

| InChIKey | VNSFICAUILKARD-UHFFFAOYSA-N | [1] |

Spectral Data Analysis

Spectral analysis provides confirmation of the molecular structure.

-

¹H NMR (Predicted): A predicted proton NMR spectrum in DMSO-d₆ suggests key signals: a singlet for the pyrimidine proton at approximately δ 7.61, and two broad singlets for the two amino groups (NH₂) at δ 6.71 and δ 4.94.[3] The broadness of the amine peaks is expected due to quadrupole broadening and potential proton exchange.

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by N-H stretching vibrations from the primary amine groups in the 3200-3400 cm⁻¹ region. Additional peaks corresponding to C=N and C=C stretching of the pyrimidine ring are also prominent. The NIST WebBook provides a reference condensed phase spectrum for this compound.[1]

Synthesis of this compound

While commercially available, understanding the synthesis of this compound is crucial for process development and impurity profiling. A common and classical approach for introducing an amino group at the 5-position of a pyrimidine ring involves the nitrosation of a precursor followed by reduction, a general strategy outlined in the Traube purine synthesis.[4][5][6]

Caption: General workflow for the synthesis of 5-aminopyrimidines.

Experimental Protocol: Synthesis via Nitrosation and Reduction

This protocol describes a plausible lab-scale synthesis adapted from established chemical principles for creating 4,5-diaminopyrimidines.

Objective: To synthesize this compound from 4-amino-6-chloropyrimidine.

Materials:

-

4-Amino-6-chloropyrimidine

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Sodium dithionite (Na₂S₂O₄) or other suitable reducing agent

-

Deionized water

-

Ethanol

Procedure:

-

Nitrosation:

-

Suspend 4-amino-6-chloropyrimidine in water/HCl at 0-5 °C in a three-neck flask equipped with a stirrer and thermometer.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. The causality here is critical: keeping the temperature low prevents the decomposition of nitrous acid and minimizes side reactions.

-

Stir the resulting colored slurry for 1-2 hours at low temperature to ensure complete formation of the 5-nitroso intermediate.

-

Isolate the 4-amino-6-chloro-5-nitrosopyrimidine precipitate by filtration and wash with cold water.

-

-

Reduction:

-

Prepare an aqueous solution or suspension of the 5-nitroso intermediate.

-

Carefully add a reducing agent, such as sodium dithionite, in portions. The reduction is often exothermic, so controlled addition is necessary to maintain a safe reaction temperature. The choice of reducing agent is key; dithionite is effective and common for this transformation.

-

Continue stirring until the color of the reaction mixture changes, typically indicating the consumption of the nitroso group.

-

Upon completion, adjust the pH to precipitate the diamine product.

-

Filter the crude this compound, wash with water, and dry.

-

Recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.

-

Key Application: The Traube Purine Synthesis

The paramount application of this compound is its role as a precursor in the Traube purine synthesis, a robust and versatile method for constructing the purine ring system.[4][6][7][8] The vicinal diamines are reacted with a one-carbon unit source (such as formic acid or its derivatives) to form the imidazole portion of the purine.

Caption: Reaction pathway for the synthesis of 6-Chloropurine.

Experimental Protocol: Synthesis of 6-Chloropurine

This protocol details the cyclization of this compound to form 6-chloropurine, a key intermediate for many therapeutic agents.

Objective: To synthesize 6-chloropurine via formic acid-mediated cyclization.

Materials:

-

This compound

-

Formic acid (98-100%)

-

Diethoxymethyl acetate (alternative cyclizing agent)

Procedure:

-

Reaction Setup:

-

In a flask equipped with a reflux condenser, add this compound to an excess of formic acid.[8] The formic acid serves as both the solvent and the cyclizing reagent.

-

Heat the solution under reflux. The high temperature is necessary to drive the two-stage reaction: initial formylation of the more nucleophilic 5-amino group, followed by the intramolecular cyclodehydration to close the imidazole ring.[8]

-

Monitor the reaction by a suitable method (e.g., TLC or LC-MS) until the starting material is consumed.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Remove the excess formic acid under reduced pressure.

-

The resulting crude solid can be triturated with water or another suitable solvent to remove residual acids and byproducts.

-

Filter the solid, wash thoroughly, and dry under vacuum.

-

If necessary, recrystallize the crude 6-chloropurine from an appropriate solvent to achieve high purity.

-

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as an irritant.[3]

| Hazard Category | Precautionary Measures |

| Eye Irritation | Wear safety goggles or a face shield. In case of contact, rinse cautiously with water for several minutes and seek medical advice.[3] |

| Skin Irritation | Wear appropriate protective gloves and clothing. Avoid contact with skin.[3] |

| Respiratory Irritation | Operations should be carried out in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[3] |

| Storage | Store in a cool, dry, and well-ventilated place, away from fire sources and oxidants. For long-term stability, storage under an inert gas (Nitrogen or Argon) at 2-8 °C is recommended.[3] |

| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. |

Conclusion

This compound is more than a simple chemical; it is a strategic enabler in the field of medicinal chemistry. Its well-defined structure and predictable reactivity provide a reliable entry point to the synthesis of purines and other complex heterocyclic systems.[9] The protocols and data presented in this guide serve as a robust foundation for scientists and researchers, enabling them to confidently employ this versatile building block in their pursuit of novel therapeutics and chemical innovations. As the demand for sophisticated molecular architectures grows, the importance of foundational intermediates like this compound will continue to increase.

References

- 1. Pyrimidine, 4,5-diamino-6-chloro- [webbook.nist.gov]

- 2. This compound | 4316-98-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. This compound, CAS No. 4316-98-7 - iChemical [ichemical.com]

- 4. Traube Purine Synthesis [drugfuture.com]

- 5. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]

- 6. chemistry-online.com [chemistry-online.com]

- 7. TRAUBE PURINE SYNTHESIS.pptx [slideshare.net]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 6-Chloropyrimidine-4,5-diamine: A Cornerstone Intermediate in Medicinal Chemistry

Introduction: The Strategic Importance of 6-Chloropyrimidine-4,5-diamine in Drug Discovery

In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a privileged structure, forming the core of numerous therapeutic agents. Among the vast array of pyrimidine-based building blocks, this compound emerges as a compound of significant strategic value. Its unique arrangement of reactive sites—two adjacent amino groups and an electrophilic chlorinated carbon—offers a versatile platform for the synthesis of complex heterocyclic systems, particularly purine analogs and fused pyrimidine derivatives. This guide provides an in-depth technical overview of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, synthesis, reactivity, and applications, with a focus on the underlying chemical principles and practical experimental considerations that are paramount to its effective utilization in drug discovery pipelines.

Core Properties and Identification

A foundational understanding of a chemical intermediate begins with its key identifiers and physicochemical properties. This information is critical for procurement, reaction planning, and safety assessments.

| Property | Value | Source(s) |

| CAS Number | 4316-98-7 | [1][2][3][4] |

| Molecular Formula | C₄H₅ClN₄ | [1][2][3][4] |

| Molecular Weight | 144.56 g/mol | [2][3] |

| Appearance | White to amber or dark green crystalline powder | [2] |

| Melting Point | 252 °C (decomposes) | [2] |

| Solubility | Sparingly soluble in DMSO and methanol | [2] |

| Purity (Typical) | >98.0% | |

| Storage Conditions | Store at 2-8 °C under an inert atmosphere (e.g., Argon or Nitrogen) | [2] |

Synonyms: 4,5-Diamino-6-chloropyrimidine, 6-Chloro-4,5-pyrimidinediamine.

Synthesis and Purification: A Practical Workflow

The synthesis of chlorinated diaminopyrimidines is a well-established process in organic chemistry, typically involving the chlorination of a corresponding hydroxypyrimidine precursor. The following section outlines a representative synthetic protocol, explaining the rationale behind the choice of reagents and conditions.

Experimental Protocol: Synthesis of this compound

This protocol is based on the general principle of chlorinating a hydroxypyrimidine using phosphorus oxychloride (POCl₃), a common and effective chlorinating agent for heteroaromatic hydroxyl groups.

Step 1: Chlorination Reaction

-

To a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add 4,5-diamino-6-hydroxypyrimidine (1.0 equivalent).

-

Carefully add phosphorus oxychloride (POCl₃) (5-10 equivalents) to the flask. The use of excess POCl₃ serves as both the reagent and the solvent.

-

With stirring, slowly heat the reaction mixture to reflux (approximately 105-110 °C) and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Causality: The hydroxyl group on the pyrimidine ring is a poor leaving group. Phosphorus oxychloride acts as a dehydrating and chlorinating agent, converting the hydroxyl group into a chlorophosphate ester, which is a much better leaving group. Subsequent nucleophilic attack by the chloride ion displaces the phosphate group, yielding the desired chlorinated pyrimidine.

Step 2: Reaction Quenching and Product Isolation

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly and carefully quench the excess POCl₃ by adding the reaction mixture to crushed ice with vigorous stirring. This is a highly exothermic reaction and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

The acidic solution is then neutralized to a pH of 6-7 using a base, such as aqueous ammonia or sodium hydroxide solution, while keeping the temperature low with an ice bath.

-

The precipitated solid is collected by vacuum filtration, washed with cold water, and dried to yield the crude this compound.

Causality: Quenching with ice water hydrolyzes the highly reactive excess POCl₃ to phosphoric acid. Neutralization is necessary to deprotonate the product, which is likely protonated in the acidic medium, thereby reducing its solubility in water and allowing for its precipitation and isolation.

Purification Protocol

For many applications, the crude product may require further purification. Recrystallization is a common method.

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent, such as ethanol or an ethanol/water mixture.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizing the Synthetic Workflow

Caption: A flowchart illustrating the synthesis and purification of this compound.

Reactivity and Role in Medicinal Chemistry

The synthetic utility of this compound stems from its distinct reactive sites. The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide range of substituents. The adjacent 4- and 5-amino groups are nucleophilic and can undergo condensation reactions with various electrophiles to form fused ring systems.

A prime example of its application is in the synthesis of purine derivatives. By reacting this compound with a one-carbon electrophile, such as formic acid or a derivative, a cyclization reaction can be initiated to form a 6-chloropurine core. This purine analog can then be further functionalized at the 6-position via SNAr reactions.

Application in the Development of Kinase Inhibitors

The diaminopyrimidine scaffold is a key pharmacophore in many kinase inhibitors. For instance, it is utilized in the design of Focal Adhesion Kinase (FAK) inhibitors. FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, proliferation, and migration, and its overexpression is implicated in various cancers.

Caption: Simplified FAK signaling pathway and the point of intervention for FAK inhibitors.

Derivatives synthesized from this compound can be designed to bind to the ATP-binding pocket of FAK, thereby inhibiting its kinase activity and disrupting the downstream signaling cascades that promote cancer progression. The amino groups of the pyrimidine core often form key hydrogen bond interactions with the hinge region of the kinase domain.

Analytical Characterization

The identity and purity of this compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic proton on the pyrimidine ring and the protons of the two amino groups. The chemical shifts will be influenced by the electron-withdrawing chlorine atom and the electron-donating amino groups.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the four carbon atoms of the pyrimidine ring.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for N-H stretching of the amino groups (typically in the range of 3200-3500 cm⁻¹) and C=N and C=C stretching vibrations of the pyrimidine ring. An IR spectrum for this compound is available in the NIST Chemistry WebBook.[1]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (144.56 g/mol ). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazards: It is irritating to the eyes, respiratory system, and skin.[2]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and safety goggles.[2]

-

Handling: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[2]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents.[2]

Conclusion

This compound is a high-value intermediate for the synthesis of complex nitrogen-containing heterocycles. Its well-defined reactivity and versatile chemical handles make it an indispensable tool for medicinal chemists, particularly in the development of kinase inhibitors and other targeted therapies. A thorough understanding of its properties, synthesis, and handling is essential for its successful application in the rigorous and demanding environment of drug discovery and development.

References

A-Z-Guide to the Spectroscopic Characterization of 6-Chloropyrimidine-4,5-diamine

Abstract

6-Chloropyrimidine-4,5-diamine is a pivotal heterocyclic compound, frequently employed as a building block in the synthesis of pharmacologically active molecules, most notably purine analogs and kinase inhibitors. Its precise structural elucidation is paramount for ensuring the integrity of synthetic pathways and the quality of final drug products. This in-depth guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. Moving beyond a mere presentation of data, this document, crafted from the perspective of a seasoned application scientist, delves into the causality behind experimental choices, outlines self-validating protocols, and offers field-proven insights for researchers, scientists, and drug development professionals. The integration of these techniques provides an unambiguous structural fingerprint, essential for regulatory compliance and successful drug discovery endeavors.

Introduction: The Significance of this compound

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] this compound (CAS No. 4316-98-7) is a particularly valuable intermediate due to its reactive sites: the chloro group at the 6-position is a prime site for nucleophilic substitution, while the adjacent 4- and 5-amino groups are precursors for cyclization reactions to form fused heterocyclic systems, such as purines.[2] Given its role as a critical starting material, a robust and unequivocal method for its structural confirmation and purity assessment is not just a procedural formality but a foundational requirement for any research or manufacturing campaign.

This guide provides the necessary spectroscopic framework to confidently identify and characterize this molecule, ensuring the reliability and reproducibility of subsequent synthetic transformations.

Molecular Structure and Spectroscopic Overview

Before delving into individual techniques, it is crucial to visualize the molecule's structure. The interplay between the electron-withdrawing chloro-substituent and the electron-donating amino groups on the pyrimidine ring dictates the distinct spectroscopic signatures we will explore.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[3] For a heterocyclic system like this compound, NMR provides precise information about the electronic environment of each proton and carbon atom, confirming the substitution pattern and overall structure.

¹H NMR Analysis

The proton NMR spectrum provides a direct count and connectivity map of the hydrogen atoms in the molecule. The predicted spectrum in DMSO-d₆, a common solvent for polar heterocyclic compounds, reveals three distinct signals.

Rationale for Solvent Choice: Dimethyl sulfoxide-d₆ (DMSO-d₆) is selected for its excellent solvating power for polar compounds like diaminopyrimidines and for its wide chemical shift window. Crucially, the acidic amine protons (NH₂) are often observable in DMSO-d₆ as they exchange more slowly with residual water compared to other solvents like CDCl₃ or D₂O.[4]

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| 7.61 | Singlet (s) | 1H | H-2 | The sole proton on the pyrimidine ring, deshielded by the adjacent electronegative nitrogen atoms. |

| 6.71 | Broad Singlet (s) | 2H | C₅-NH₂ | Protons of the amino group at position 5. Broadening is due to quadrupole effects from the adjacent ¹⁴N and potential hydrogen bonding. |

| 4.94 | Broad Singlet (s) | 2H | C₄-NH₂ | Protons of the amino group at position 4. The chemical shift difference between the two NH₂ groups is influenced by their proximity to the chloro-substituent. |

Predicted data sourced from iChemical.[5]

¹³C NMR Analysis

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment | Rationale |

|---|---|---|

| ~155-160 | C-6 | Carbon directly attached to the highly electronegative chlorine atom and two nitrogen atoms, resulting in significant deshielding. |

| ~150-155 | C-2 | Carbon situated between two nitrogen atoms, leading to a downfield shift. |

| ~145-150 | C-4 | Attached to an amino group and two nitrogen atoms within the ring. |

| ~120-125 | C-5 | Attached to an amino group; its chemical shift is influenced by the electron-donating nature of the amine. |

Experimental Protocol for NMR Data Acquisition

This protocol is designed to be a self-validating system, ensuring high-quality, reproducible data.

Caption: Standard workflow for NMR data acquisition and processing.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in approximately 0.7 mL of high-purity DMSO-d₆ (≥99.9% D). The use of high-purity deuterated solvent is critical to minimize the residual proton signal of the solvent itself.[4]

-

Transfer: Transfer the solution to a 5 mm NMR tube, filtering through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

-

Instrumentation: Insert the sample into a ≥400 MHz NMR spectrometer.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

-

¹H Acquisition: Acquire the proton spectrum with a standard pulse sequence. Typically, 16 scans are sufficient for a sample of this concentration.

-

¹³C Acquisition: Acquire the proton-decoupled ¹³C spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a greater number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

-

Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO (δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C).[4]

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique ideal for identifying the functional groups present in a molecule.[8][9] Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes (e.g., stretching, bending). The resulting spectrum serves as a unique molecular "fingerprint".[10]

Analysis of the IR Spectrum

The IR spectrum of this compound is characterized by strong absorptions in the N-H stretching region and a complex fingerprint region indicative of the substituted pyrimidine ring. The data presented below is based on the evaluated reference spectrum from the Coblentz Society, available via the NIST Chemistry WebBook.[11]

Table 3: Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

|---|---|---|---|

| 3400 - 3200 | Strong, Broad | N-H | Symmetric & Asymmetric Stretching (Amine) |

| ~1650 | Strong | C=N / C=C | Ring Stretching |

| ~1600 | Medium-Strong | N-H | Scissoring (Bending) |

| ~1450 | Medium | C-N | Stretching |

| 1300 - 1000 | Medium-Strong | Fingerprint Region | Complex vibrations including ring modes and C-H in-plane bending |

| ~800 - 600 | Medium-Strong | C-Cl | Stretching |

Data sourced from the NIST Chemistry WebBook.[11]

The presence of strong, broad bands above 3200 cm⁻¹ is definitive evidence for the primary amine (NH₂) groups. The bands in the 1650-1450 cm⁻¹ range are characteristic of the aromatic pyrimidine ring and the C-N bonds of the amino substituents. The C-Cl stretch is expected at lower wavenumbers, typically below 800 cm⁻¹.

Experimental Protocol for ATR-FTIR

Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid powders as it requires minimal to no sample preparation.[8]

Caption: Workflow for solid sample analysis using ATR-FTIR.

Step-by-Step Methodology:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it is subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

-

Sample Application: Place a small amount (1-2 mg) of the this compound powder directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm and reproducible contact between the sample and the crystal. Consistent pressure is key for quantitative reproducibility.

-

Sample Scan: Acquire the sample spectrum. A typical acquisition consists of 32 co-added scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Apply an ATR correction if necessary to account for the wavelength-dependent depth of penetration of the IR beam.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and, through fragmentation patterns, valuable structural information.[7] For drug development, high-resolution mass spectrometry (HRMS) is particularly vital for confirming molecular formulas and for impurity profiling.[12][13]

Molecular Ion and Isotopic Pattern

The nominal molecular weight of this compound (C₄H₅ClN₄) is 144 g/mol . However, the presence of chlorine, which has two stable isotopes (³⁵Cl, ~75.8% and ³⁷Cl, ~24.2%), results in a characteristic isotopic pattern for the molecular ion.

-

[M]⁺• (with ³⁵Cl): m/z ≈ 144

-

[M+2]⁺• (with ³⁷Cl): m/z ≈ 146

The presence of this M/M+2 pattern in a roughly 3:1 intensity ratio is a definitive indicator of a monochlorinated compound. The exact masses, as determined by HRMS, provide unequivocal confirmation of the elemental composition.

Table 4: Calculated Exact Masses for the Molecular Ion

| Ion Formula | Isotope | Calculated Exact Mass (m/z) |

|---|---|---|

| [C₄H₅³⁵ClN₄]⁺ | ³⁵Cl | 144.02027 |

| [C₄H₅³⁷ClN₄]⁺ | ³⁷Cl | 146.01732 |

Predicted Fragmentation Pattern

In electron ionization (EI) or collision-induced dissociation (CID) experiments, the molecular ion fragments in a predictable manner based on bond strengths and the stability of the resulting fragments.[5] The fragmentation of this compound is likely initiated at the site of the lone pair electrons on the nitrogen atoms.

Caption: Predicted major fragmentation pathways for this compound.

Key Fragmentation Pathways:

-

Loss of a Chlorine Radical (-Cl•): This is a common fragmentation for chloro-aromatics, leading to a stable cation at m/z 109. This is often a prominent peak.

-

Loss of Hydrogen Cyanide (-HCN): A characteristic fragmentation of pyrimidine and purine rings, involving the expulsion of a neutral HCN molecule. This would lead to a fragment at m/z 117/119.

-

Sequential Fragmentation: The m/z 109 fragment can further lose HCN to produce a fragment at m/z 82.

Experimental Protocol for LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for the analysis of pharmaceutical compounds, allowing for separation from impurities prior to mass analysis.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent system (e.g., 50:50 water:acetonitrile with 0.1% formic acid). The acid is added to promote protonation for electrospray ionization (ESI) in positive ion mode.

-

LC Separation: Inject the sample onto a C18 reverse-phase HPLC column. Elute with a gradient of mobile phase A (water + 0.1% formic acid) and mobile phase B (acetonitrile + 0.1% formic acid). This separates the target compound from potential impurities.

-

Ionization: The column effluent is directed into an ESI source. In positive ion mode, the analyte is protonated to form the [M+H]⁺ ion (m/z 145/147).

-

Mass Analysis (MS1): The ions are guided into the mass analyzer (e.g., Quadrupole or Orbitrap), which scans a mass range (e.g., m/z 50-500) to detect the [M+H]⁺ ion and confirm its isotopic pattern and exact mass.

-

Tandem MS (MS/MS): For structural confirmation, the [M+H]⁺ ion (the precursor ion) can be isolated, subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen), and the resulting product ions are analyzed. This experiment would verify the fragmentation pattern described above.

Conclusion

The combination of NMR, IR, and MS provides a multi-faceted and robust characterization of this compound. ¹H and ¹³C NMR confirm the core structure and substitution pattern. IR spectroscopy provides a rapid fingerprint, verifying the presence of key functional groups, particularly the primary amines. Finally, high-resolution MS confirms the elemental composition via exact mass and the presence of chlorine through its distinct isotopic signature, while MS/MS fragmentation patterns provide further structural corroboration. Adherence to the detailed protocols herein ensures the generation of high-quality, reliable data, which is the bedrock of scientific integrity in drug discovery and development.

References

- 1. Diaminopyrimidine - Wikipedia [en.wikipedia.org]

- 2. Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. whitman.edu [whitman.edu]

- 9. Spectrophotometric determination of diaminopyrimidines using benzoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyrimidine, 4,5-diamino-6-chloro- [webbook.nist.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

Solubility and stability of 6-Chloropyrimidine-4,5-diamine

An In-depth Technical Guide to the Solubility and Stability of 6-Chloropyrimidine-4,5-diamine

Introduction

This compound (CAS No: 4316-98-7) is a substituted pyrimidine that serves as a critical intermediate in the synthesis of a wide range of biologically active molecules and functional materials.[1] Its unique structure, featuring a reactive chloro group and two adjacent amino groups on a pyrimidine core, makes it a versatile building block in medicinal chemistry and drug development. Understanding the fundamental physicochemical properties of this compound, particularly its solubility and stability, is paramount for researchers in process development, formulation science, and analytical chemistry. Inconsistent solubility can lead to unreliable reaction kinetics and dosing, while unforeseen instability can result in impurity formation, compromising the safety and efficacy of the final product.

This technical guide provides a comprehensive overview of the solubility and stability of this compound. Authored from the perspective of a Senior Application Scientist, it moves beyond a simple recitation of data to explain the causality behind its behavior and provides robust, field-proven protocols for its characterization.

Physicochemical Properties

A foundational understanding of this compound begins with its core physicochemical properties. These parameters influence its behavior in both chemical reactions and analytical procedures.

| Property | Value | Source(s) |

| CAS Number | 4316-98-7 | [2][3][4] |

| Molecular Formula | C₄H₅ClN₄ | [2][3] |

| Molecular Weight | 144.56 g/mol | [2][3][4] |

| Appearance | Solid; White to Amber to Dark green powder/crystal | [1] |

| Melting Point | 252 °C (with decomposition) | [1] |

| pKa (Predicted) | 2.39 ± 0.10 | [1] |

| SMILES | NC1=NC=NC(Cl)=C1N | [3] |

| InChIKey | VNSFICAUILKARD-UHFFFAOYSA-N | [2][3] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical determinant of its utility. It dictates the choice of reaction solvents, purification methods, and the feasibility of formulation strategies.

Qualitative and Semi-Quantitative Solubility

Based on available data sheets, this compound exhibits limited solubility in many common solvents. Its polar amino groups and the nitrogen atoms in the pyrimidine ring suggest some affinity for polar solvents, but the overall crystalline structure limits its dissolution.

| Solvent | Solvent Type | Reported Solubility | Source(s) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Small amount | [1] |

| Methanol | Polar Protic | Small amount | [1] |

Expert Insight: The term "small amount" is insufficient for process development. It indicates that while these solvents may be suitable for analytical-scale preparations (e.g., NMR, LC-MS), they may not be ideal for large-scale reactions without significant solvent volumes. The limited solubility underscores the importance of conducting rigorous, quantitative solubility assessments in a broader range of solvents relevant to the intended application.

Factors Influencing Solubility

-

Solvent Polarity: The presence of both hydrogen bond donors (amino groups) and acceptors (ring nitrogens) suggests that polar protic solvents like alcohols and polar aprotic solvents like DMSO or DMF are the most promising candidates for achieving meaningful solubility. Nonpolar solvents such as hexanes or toluene are unlikely to be effective.

-

Temperature: For most solid solutes, solubility increases with temperature.[5] This principle can be leveraged to create supersaturated solutions for crystallization or to improve reaction rates. However, the thermal stability of the compound must be considered, as elevated temperatures could induce degradation.

Experimental Protocol: Quantitative Solubility Determination

This protocol describes a robust method for determining the equilibrium solubility of this compound using the shake-flask method, which is considered the gold standard for its reliability.

Objective: To accurately quantify the solubility of this compound in a selected solvent at a specific temperature.

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the test solvent (e.g., Methanol, Ethanol, Acetonitrile, Water). "Excess" is critical to ensure that a saturated solution is achieved, with solid material remaining.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to let the excess solid settle. Centrifuge the vials to ensure complete separation of the solid from the supernatant.

-

Sampling and Dilution: Carefully withdraw a precise aliquot of the clear supernatant. Immediately dilute the aliquot with a suitable mobile phase or solvent to prevent precipitation and to bring the concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated, stability-indicating analytical method, typically HPLC-UV.[6][7][8]

-

Calculation: Determine the original concentration in the supernatant using the dilution factor. The result is reported as mg/mL or mol/L.

Caption: Workflow for the shake-flask solubility determination method.

Stability Profile

Chemical stability is a non-negotiable attribute for any compound used in pharmaceutical development. A stability assessment identifies conditions that may lead to degradation, informing handling, storage, and formulation decisions.

General Stability and Recommended Storage

This compound is generally stable under normal conditions.[9] However, to preserve its integrity over the long term, specific storage conditions are recommended.

-

Temperature: Store at 2-8 °C or under -15 °C.[1] Lower temperatures slow the rate of potential degradation reactions.

-

Atmosphere: Store under an inert gas like nitrogen or argon.[1] This is a critical precaution to prevent oxidative degradation, to which the electron-rich diamino groups are susceptible.

-

Container: Keep in a tightly sealed container to protect from moisture and air.[10][11]

Degradation Pathways and Stress Testing

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.

-

Thermal Stability: The compound decomposes at its melting point of 252 °C.[1] This indicates high thermal stability in the solid state under short-term stress but suggests that prolonged exposure to high temperatures, even below the melting point, should be investigated.

-

Hydrolytic Stability (pH): The chloro group attached to the electron-deficient pyrimidine ring is susceptible to nucleophilic substitution, particularly by water (hydrolysis). This reaction is often catalyzed by acidic or basic conditions. The amino groups can also be protonated or deprotonated, which may influence the overall stability.

-

Oxidative Stability: The presence of two amino groups makes the molecule a potential target for oxidation.[12] Common laboratory oxidants or even atmospheric oxygen over long periods could lead to the formation of colored impurities. Storing under an inert atmosphere is the primary mitigating strategy.[1]

-

Photostability: Aromatic and heterocyclic compounds often absorb UV radiation, which can lead to photodegradation. While no specific data is available, it is prudent to handle and store the material protected from light.

Caption: Potential sites for hydrolytic and oxidative degradation.

Experimental Protocol: Forced Degradation Study

This protocol outlines a typical forced degradation study to assess the intrinsic stability of this compound.

Objective: To identify degradation pathways and develop a stability-indicating analytical method.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Stress Conditions: Aliquot the stock solution into separate vials and subject them to the following conditions:

-

Acid Hydrolysis: Add 0.1 M HCl and heat at 60 °C for 24 hours.

-

Base Hydrolysis: Add 0.1 M NaOH and heat at 60 °C for 24 hours.

-

Neutral Hydrolysis: Add water and heat at 60 °C for 24 hours.

-

Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

-

Thermal Stress (Solution): Heat the stock solution at 60 °C for 24 hours.

-

Photolytic Stress (Solid): Expose the solid powder to UV/Vis light (ICH Q1B conditions).

-

Control Sample: Keep one vial of the stock solution at 2-8 °C, protected from light.

-

-

Sample Quenching: After the exposure period, neutralize the acid and base samples. Dilute all samples, including the control, to the same target concentration.

-

Analysis: Analyze all samples by a high-resolution analytical technique, such as LC-MS/MS or HPLC with a photodiode array (PDA) detector.[13]

-

Data Evaluation:

-

Compare the chromatograms of the stressed samples to the control.

-

Calculate the percentage degradation of the parent compound.

-

Check for the formation of new peaks (degradation products). A stability-indicating method is one that can separate all degradation peaks from the parent peak.

-

Use mass spectrometry data to propose structures for the major degradation products.

-

Caption: Workflow for a comprehensive forced degradation study.

Safety and Handling

Proper handling is essential to ensure personnel safety and maintain the integrity of the compound.

-

Hazards: this compound is irritating to the eyes, respiratory system, and skin.[1]

-

Personal Protective Equipment (PPE): Always wear appropriate protective clothing, gloves, and safety goggles when handling the material.[1][9]

-

Ventilation: Operations should be carried out in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.[1][10]

-

Spill Cleanup: In case of a spill, avoid generating dust. Vacuum or sweep up the material and place it into a suitable, sealed container for disposal.[11]

Conclusion

This compound is a chemical intermediate of significant value, but its utility is directly tied to a thorough understanding of its solubility and stability. The available data indicates limited solubility in common organic solvents, necessitating careful solvent screening for process optimization. While generally stable under recommended storage conditions (refrigerated, under an inert atmosphere, and protected from light), its structure contains functional groups susceptible to hydrolysis and oxidation. Researchers and drug development professionals must employ robust analytical methodologies, such as those detailed in this guide, to quantify these properties accurately. This empirical data is crucial for developing reliable synthetic processes, stable formulations, and ensuring the overall quality and safety of downstream products.

References

- 1. biosynce.com [biosynce.com]

- 2. Pyrimidine, 4,5-diamino-6-chloro- [webbook.nist.gov]

- 3. This compound | CAS 4316-98-7 [matrix-fine-chemicals.com]

- 4. CAS 4316-98-7 | this compound - Synblock [synblock.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Making sure you're not a bot! [opus4.kobv.de]

- 8. Green and sustainable LC-APCI-MS/MS method for simultaneous quantification of genotoxic nitrosamines in antidiabetic medication: sitagliptin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. aksci.com [aksci.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. [Oxidation of 2,4,5-triamino-6-hydroxypyrimidine by cytochrome C and 2,6-dichlorophenolindophenol] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Performance Characteristics of Mass Spectrometry-Based Analytical Procedures for Quantitation of Nitrosamines in Pharmaceuticals: Insights from an Inter-laboratory Study - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Synthesis of 6-Chloropyrimidine-4,5-diamine from Barbituric Acid

Executive Summary

6-Chloropyrimidine-4,5-diamine is a critical heterocyclic building block, primarily utilized as a precursor in the synthesis of purine derivatives, which are central to numerous pharmaceutical agents. This guide provides an in-depth, technically-focused overview of a robust synthetic pathway commencing from the readily available starting material, barbituric acid. The described multi-step synthesis is designed for reproducibility and scalability, emphasizing the chemical principles, mechanistic considerations, and practical execution required for each transformation. We will dissect the conversion of barbituric acid to the key intermediate 4,6-dichloro-5-nitropyrimidine, followed by a selective amination and a final reduction to yield the target diamine. This document is intended for researchers and professionals in organic synthesis and drug development, offering both theoretical grounding and actionable experimental protocols.

Introduction: The Strategic Importance of Pyrimidine Diamines

Pyrimidine scaffolds are ubiquitous in biologically active molecules, from nucleic acids to therapeutic drugs.[1] Specifically, 4,5-diaminopyrimidines serve as the cornerstone for constructing the fused imidazole ring of the purine nucleus.[2][3] The strategic placement of a chloro-substituent, as in this compound, provides a reactive handle for subsequent diversification through nucleophilic substitution reactions, enabling the generation of extensive libraries of purine analogs for drug discovery programs.[4] The synthesis pathway from barbituric acid, a commodity chemical first synthesized in 1864, represents an economical and logical approach to this valuable intermediate.[5][6] This guide elucidates a reliable synthetic route, focusing on the causality behind reagent choice and reaction conditions to empower chemists to successfully implement and adapt these procedures.

Overall Synthetic Strategy

The transformation of barbituric acid into this compound is achieved through a strategically designed three-stage process. The entire sequence is predicated on the initial functionalization of the pyrimidine core, followed by carefully orchestrated substitution and reduction steps.

-

Stage 1: Core Functionalization & Chlorination. Barbituric acid is first nitrated at the active C-5 position, followed by a robust chlorination reaction to convert the dihydroxy- (or tautomeric keto-) functionalities into chlorides, yielding the pivotal intermediate, 4,6-dichloro-5-nitropyrimidine.

-

Stage 2: Selective Nucleophilic Aromatic Substitution (SNAr). The 4,6-dichloro-5-nitropyrimidine intermediate undergoes a selective mono-amination at the C-4 position. The powerful electron-withdrawing effect of the nitro group and the inherent electronics of the pyrimidine ring dictate the regioselectivity of this substitution.

-

Stage 3: Nitro Group Reduction. The final step involves the reduction of the C-5 nitro group to an amine, furnishing the desired this compound.

The complete synthetic workflow is illustrated below.

Caption: Overall synthetic pathway from barbituric acid.

Detailed Synthesis and Mechanistic Discussion

This section provides a step-by-step analysis of each reaction, including detailed protocols and the rationale behind the experimental design.

Stage 1: Synthesis of 4,6-Dichloro-5-nitropyrimidine

This stage involves two key transformations: nitration of the barbituric acid core and subsequent chlorination.

Step 1a: Nitration of Barbituric Acid

The C-5 position of barbituric acid is flanked by two carbonyl groups, rendering the methylene protons acidic and the position susceptible to electrophilic substitution. Direct nitration is a well-established method to produce 5-nitrobarbituric acid.[7]

-

Principle & Causality: The reaction proceeds via electrophilic attack on the enolate form of barbituric acid. The choice of a strong nitrating agent, typically a mixture of nitric and sulfuric acids, is crucial for generating the nitronium ion (NO₂⁺) electrophile in sufficient concentration to drive the reaction to completion. The electron-rich nature of the C-5 position, stabilized by the adjacent carbonyls, facilitates this substitution.

-

Experimental Protocol: Synthesis of 5-Nitrobarbituric Acid [7]

-

In a flask equipped with a stirrer and cooled in an ice-salt bath, cautiously add barbituric acid to fuming nitric acid while maintaining the temperature below 10 °C.

-

Once the addition is complete, slowly add concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 10 °C.

-

After the addition, allow the mixture to stir at room temperature for 2-3 hours to ensure the reaction goes to completion.

-

Carefully pour the reaction mixture onto crushed ice.

-

The resulting precipitate, 5-nitrobarbituric acid, is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.

-

Step 1b: Chlorination of 5-Nitrobarbituric Acid

The conversion of the hydroxyl groups of the 5-nitrobarbituric acid tautomer (4,6-dihydroxy-5-nitropyrimidine) to chloro groups is a critical step. Phosphorus oxychloride (POCl₃) is the reagent of choice for this type of transformation on pyrimidine systems.[8]

-

Principle & Causality: POCl₃ serves as both the chlorinating agent and, in many cases, the solvent. The reaction mechanism involves the activation of the pyrimidine's carbonyl/hydroxyl oxygen atoms by phosphorus, forming a good leaving group, which is subsequently displaced by a chloride ion. The presence of a tertiary amine base (e.g., N,N-diethylaniline) is often used to catalyze the reaction and neutralize the HCl byproduct, preventing unwanted side reactions.[9] This transformation is a robust method for producing chlorinated pyrimidines from their hydroxylated precursors.[10]

-

Experimental Protocol: Synthesis of 4,6-Dichloro-5-nitropyrimidine [9]

-

To a flask charged with phosphorus oxychloride (POCl₃), add N,N-diethylaniline.

-

Slowly add 5-nitrouracil (a close analog and common starting point, demonstrating the general procedure) or 5-nitrobarbituric acid portion-wise, keeping the temperature controlled.

-

Heat the mixture to reflux (typically around 100-110 °C) and maintain for several hours until TLC analysis indicates the consumption of the starting material.

-

After cooling to room temperature, the excess POCl₃ is carefully removed under reduced pressure.

-

The residue is cautiously poured onto crushed ice and stirred.

-

The aqueous mixture is extracted with an organic solvent (e.g., toluene or dichloromethane).

-

The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield crude 4,6-dichloro-5-nitropyrimidine, which can be purified further if necessary.

-

Stage 2: Synthesis of 4-Amino-6-chloro-5-nitropyrimidine

This step hinges on the differential reactivity of the two chlorine atoms in the 4,6-dichloro-5-nitropyrimidine intermediate.

-

Principle & Causality: This reaction is a classic example of nucleophilic aromatic substitution (SNAr). The pyrimidine ring is electron-deficient, and this deficiency is greatly amplified by the potent electron-withdrawing nitro group at C-5. This activation makes the chloro-substituents at C-4 and C-6 highly susceptible to displacement by nucleophiles. The C-4 position is generally more reactive towards nucleophilic attack than the C-6 position in such systems. By using controlled stoichiometry (approximately one equivalent of the amine nucleophile) and moderate temperatures, selective mono-substitution at the C-4 position can be achieved with high fidelity.[11][12]

Caption: Workflow for selective amination.

-

Experimental Protocol: Selective Amination

-

Dissolve 4,6-dichloro-5-nitropyrimidine in a suitable solvent such as tetrahydrofuran (THF) or ethanol in a pressure-rated vessel.[12]

-

Cool the solution in an ice bath.

-

Bubble ammonia gas through the solution or add a solution of ammonia in an organic solvent (e.g., ammonia in methanol) dropwise. The reaction is typically exothermic and requires careful temperature control.

-

Seal the vessel and stir the reaction at room temperature overnight. Monitor the reaction progress by TLC.

-

Upon completion, vent any excess ammonia in a fume hood. Remove the solvent under reduced pressure.

-

The resulting residue can be triturated with water. The solid product, 6-chloro-5-nitropyrimidin-4-amine, is collected by filtration, washed with cold water, and dried. A yield of 93% has been reported for this type of transformation.[13]

-

Stage 3: Reduction to this compound

The final step is the reduction of the aromatic nitro group to a primary amine.

-

Principle & Causality: The reduction of a nitro group in the presence of other functional groups, particularly a halogen, requires a careful choice of reducing agent to ensure chemoselectivity. While catalytic hydrogenation (e.g., H₂ with Pd/C or Pt/C) is a powerful method, it can sometimes lead to hydrodehalogenation (loss of the chlorine atom).[9] Metal-acid systems, such as iron powder in acetic acid or hydrochloric acid, are highly effective and commonly used for this transformation as they are less prone to cause dehalogenation.[14][15] Sodium dithionite (Na₂S₂O₄) is another mild and effective reagent for this purpose. The choice depends on the desired reaction conditions and downstream processing considerations.

-

Experimental Protocol: Nitro Group Reduction with Iron [15]

-

Create a suspension of iron powder in a solvent mixture, such as glacial acetic acid and methanol.

-

Heat the suspension to approximately 60-65 °C.

-

Add the 4-amino-6-chloro-5-nitropyrimidine in portions to the stirred, heated suspension.

-

Maintain the reaction at this temperature for 2-3 hours, monitoring by TLC for the disappearance of the starting material.

-

After the reaction is complete, cool the mixture and filter it to remove the iron and iron oxide residues.

-

Evaporate the filtrate to dryness under reduced pressure.

-

The residue is taken up in a mixture of dichloromethane and water. The layers are separated, and the aqueous layer is extracted again with dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate and concentrated to yield the final product, this compound.

-

Data Summary and Validation

The efficiency of this synthetic pathway is summarized in the table below, providing an at-a-glance reference for expected outcomes at each stage.

| Step | Reaction | Key Reagents | Typical Conditions | Typical Yield | Reference(s) |

| 1a | Nitration | HNO₃, H₂SO₄ | 0-10 °C, 2-3h | High | [7] |

| 1b | Chlorination | POCl₃, N,N-diethylaniline | Reflux, ~3-5h | ~84% | [9] |

| 2 | Amination | NH₃, THF | 0 °C to RT, overnight | >90% | [12][13] |

| 3 | Reduction | Fe, Acetic Acid | 60-65 °C, 2-3h | Good to High | [14][15] |

Safety Considerations

-

Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.

-

Nitrating Mixture (HNO₃/H₂SO₄): Extremely corrosive and a strong oxidizing agent. Additions should be performed slowly and with adequate cooling to control the exothermic reaction.

-

Ammonia: A corrosive and toxic gas. Use in a well-ventilated area and handle with care.

Conclusion

The synthesis of this compound from barbituric acid is a robust and logical multi-step process that leverages fundamental reactions in heterocyclic chemistry. By proceeding through a nitrated and subsequently chlorinated intermediate, this pathway allows for a highly selective amination at the C-4 position, followed by a straightforward reduction to yield the target diamine. Each step is built upon well-established chemical principles, providing a reliable and scalable route for producing this key precursor for purine synthesis and broader drug discovery efforts. The detailed protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers aiming to synthesize this and related heterocyclic structures.

References

- 1. Synthesis of pyrimidines and purines | PPTX [slideshare.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. bio.libretexts.org [bio.libretexts.org]

- 4. Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ03495J [pubs.rsc.org]

- 5. A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications [mdpi.com]

- 6. Barbituric acid - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]

- 10. US5712394A - Process for preparing 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]

- 11. 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 6-Chloro-N 4-methyl-N 4-phenylpyrimidine-4,5-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. echemi.com [echemi.com]

- 14. researchgate.net [researchgate.net]

- 15. CN102659691A - Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine - Google Patents [patents.google.com]

The Traube Purine Synthesis: A Technical Guide to the Synthesis of Purines from Pyrimidine-4,5-diamines

Abstract

The Traube purine synthesis, a cornerstone in heterocyclic chemistry since its discovery by Wilhelm Traube in 1900, remains a highly versatile and relevant method for the construction of the purine ring system.[1][2][3] This technical guide provides an in-depth exploration of the Traube synthesis, starting from readily available pyrimidine-4,5-diamines. It is intended for researchers, scientists, and professionals in drug development who seek a comprehensive understanding of this classic yet adaptable synthetic route. This guide will delve into the mechanistic underpinnings of the reaction, offer practical, field-tested insights into experimental protocols, and highlight its applications in the synthesis of biologically significant purine derivatives.

Introduction: The Enduring Significance of the Traube Synthesis

The purine scaffold is a fundamental structural motif in a vast array of biologically active molecules, including nucleic acids (adenine and guanine), signaling molecules (caffeine and theophylline), and numerous pharmaceuticals.[4] The ability to efficiently synthesize substituted purines is therefore of paramount importance in medicinal chemistry and drug discovery. The Traube synthesis provides a robust and logical approach to the construction of the purine bicyclic system by annulating an imidazole ring onto a pre-existing pyrimidine core.[5]

The classical Traube synthesis typically involves two key transformations: the formation of a 4,5-diaminopyrimidine and the subsequent cyclization of this intermediate with a one-carbon synthon to form the imidazole ring.[6][7] This modularity allows for the introduction of a wide range of substituents on both the pyrimidine and imidazole rings, making it a powerful tool for generating diverse libraries of purine analogues for biological screening.

Mechanistic Insights: The Chemistry Behind the Transformation

The Traube synthesis is a two-stage process. The first stage involves the synthesis of the crucial pyrimidine-4,5-diamine intermediate. The second stage is the cyclization reaction that forms the purine ring.

Formation of the Pyrimidine-4,5-diamine Intermediate

The synthesis of the 4,5-diaminopyrimidine precursor is typically achieved through a nitrosation-reduction sequence starting from a 4-aminopyrimidine derivative.

-

Nitrosation: The 4-aminopyrimidine is treated with a nitrosating agent, commonly sodium nitrite in an acidic medium, to introduce a nitroso group at the electron-rich C5 position.

-

Reduction: The resulting 5-nitroso-4-aminopyrimidine is then reduced to the corresponding 4,5-diaminopyrimidine. A variety of reducing agents can be employed, with ammonium sulfide being a classic choice.[2][3][8]

Expertise & Experience: The choice of reducing agent is critical. While ammonium sulfide is traditional, other reagents such as sodium dithionite or catalytic hydrogenation can offer milder conditions and improved yields, particularly for sensitive substrates. The pH of the nitrosation reaction must be carefully controlled to prevent side reactions.

Cyclization to the Purine Ring

The core of the Traube synthesis lies in the cyclization of the 4,5-diaminopyrimidine with a one-carbon electrophile. The most common and straightforward cyclizing agent is formic acid, which introduces an unsubstituted carbon at the 8-position of the purine.[5][9][10]

The mechanism proceeds as follows:

-

Formylation: The more nucleophilic 5-amino group of the diaminopyrimidine attacks the carbonyl carbon of formic acid, leading to the formation of a 5-formamido intermediate after dehydration.

-

Cyclodehydration: Under heating, the newly formed amide undergoes an intramolecular cyclization. The 4-amino group attacks the formyl carbonyl, and subsequent dehydration yields the aromatic purine ring.

Trustworthiness: This two-step, one-pot procedure is highly reliable for a wide range of substituted pyrimidinediamines. The reaction is typically driven to completion by heating, often at reflux in formic acid.

References

- 1. Traube purine synthesis | PPTX [slideshare.net]

- 2. Traube Purine Synthesis [drugfuture.com]

- 3. Traube Purine Synthesis [drugfuture.com]

- 4. researchgate.net [researchgate.net]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. TRAUBE PURINE SYNTHESIS.pptx [slideshare.net]

- 7. chemistry-online.com [chemistry-online.com]

- 8. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]

- 9. Guanine: Structure, Properties, Synthesis and Functions [allen.in]

- 10. byjus.com [byjus.com]

The Pivotal Role of 6-Chloropyrimidine-4,5-diamine Derivatives in Modern Drug Discovery: A Technical Guide

For Immediate Release

In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a cornerstone in the development of novel therapeutics. Its inherent biological significance, stemming from its presence in the nucleobases of DNA and RNA, has made it a privileged structure in drug design.[1][2] Among the vast array of pyrimidine-based compounds, derivatives of 6-chloropyrimidine-4,5-diamine have emerged as a particularly promising class of molecules, demonstrating significant potential in the treatment of a range of diseases, most notably cancer. This technical guide provides an in-depth exploration of the biological significance of these derivatives, their mechanisms of action, and the experimental methodologies used to evaluate their therapeutic potential.

The Pyrimidine Scaffold: A Foundation for Therapeutic Innovation

The pyrimidine ring system is a fundamental heterocyclic structure that has been extensively utilized in the development of a wide spectrum of therapeutic agents.[2] Its derivatives are known to possess a diverse range of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects.[3] The versatility of the pyrimidine core allows for extensive chemical modification, enabling the fine-tuning of its biological activity and pharmacokinetic properties. The this compound moiety, in particular, serves as a crucial intermediate in the synthesis of potent kinase inhibitors, leveraging the reactivity of the chlorine atom for further functionalization.[4]

Kinase Inhibition: A Primary Mechanism of Action

A predominant mechanism through which this compound derivatives exert their therapeutic effects is through the inhibition of protein kinases. These enzymes play a critical role in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival.[5] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention.

Targeting Aurora Kinases in Cancer Therapy

The Aurora kinases, a family of serine/threonine kinases, are key regulators of mitosis and are frequently overexpressed in various human cancers.[3] Their pivotal role in cell division makes them an attractive target for anticancer drug development. Several 2,4-diaminopyrimidine derivatives, synthesized from chloro-substituted pyrimidine precursors, have demonstrated potent inhibitory activity against Aurora kinases.[3][5]

For instance, a series of 2,4-diaminopyrimidines were synthesized and evaluated for their antiproliferative and Aurora kinase inhibitory activities. One of the lead compounds, 11c , exhibited significant cytotoxicity against a panel of tumor cell lines with IC50 values ranging from 0.5 to 4.0 μM.[3] Notably, this compound displayed a more than 35-fold selectivity for Aurora A over Aurora B.[3] This selectivity is crucial as the different Aurora kinase isoforms have distinct cellular functions, and isoform-selective inhibitors can offer a better therapeutic window with reduced side effects.[6][7]

The molecular interactions underpinning this inhibitory activity often involve the formation of hydrogen bonds between the diaminopyrimidine core and key amino acid residues in the hinge region of the kinase's ATP-binding pocket.[3][5]

Inhibition of Focal Adhesion Kinase (FAK)

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a central role in cell adhesion, migration, and survival. Its overexpression and activation are associated with tumor progression and metastasis.[8] Diaminopyrimidine derivatives have been designed and synthesized as potent FAK inhibitors. In one study, a series of novel diaminopyrimidine compounds were developed, with compound A12 demonstrating potent anticancer activity against A549 lung cancer and MDA-MB-231 breast cancer cell lines, with IC50 values of 130 nM and 94 nM, respectively.[8]

Structure-Activity Relationship (SAR) and Drug Design

The development of potent and selective kinase inhibitors from the this compound scaffold is guided by a deep understanding of their structure-activity relationships (SAR). The chlorine atom at the 6-position serves as a versatile handle for introducing various substituents to probe the chemical space around the pyrimidine core and optimize interactions with the target kinase.

Systematic modifications of the substituents on the pyrimidine ring have a profound impact on biological activity. For example, in the development of 2,4-diaminopyrimidine-based Aurora kinase inhibitors, the nature of the groups at the 2- and 4-amino positions, as well as substituents at the 5-position, dictates both the potency and selectivity of the compounds.[3][5]

Quantitative Analysis of Biological Activity

The biological efficacy of this compound derivatives is quantified through a variety of in vitro and cell-based assays. This quantitative data is essential for comparing the potency of different compounds and for guiding the drug development process.

| Compound | Target Kinase(s) | IC50 (nM) | Cell Line(s) | Antiproliferative IC50 (µM) | Reference |

| 11c | Aurora A | Selective (>35-fold vs Aurora B) | Various tumor cells | 0.5 - 4.0 | [3] |

| A12 | FAK | - | A549, MDA-MB-231 | 0.13, 0.094 | [8] |

| 12a | Aurora A, Aurora B | 309, 293 | HCT-116 | 1.31 | [9] |

Table 1: Summary of the in vitro activity of representative diaminopyrimidine derivatives.

Experimental Protocols

The synthesis and biological evaluation of this compound derivatives involve a series of well-established experimental procedures.

General Synthesis of 2,4-Diaminopyrimidine Derivatives

A common synthetic route to 2,4-diaminopyrimidine kinase inhibitors starts from a commercially available di- or tri-chloropyrimidine. A representative protocol is the synthesis of 2,4-diaminopyrimidines from 2,4,6-trichloropyrimidine.[5]

Step 1: Synthesis of C-4 Substituted Pyrimidine

-

Dissolve 2,4,6-trichloropyrimidine in a suitable solvent such as THF.

-

Add 3-amino-5-methyl pyrazole and triethylamine to the solution.

-

Heat the reaction mixture and stir for several hours.

-

After completion, quench the reaction and extract the product.

Step 2: Nucleophilic Substitution at C-2

-